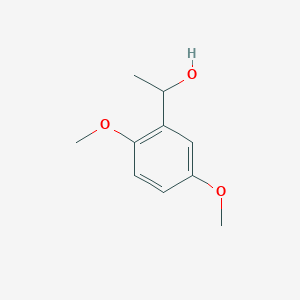

1-(2,5-Dimethoxyphenyl)ethanol

Descripción general

Descripción

1-(2,5-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and an ethanol group at the 1 position. This compound is a colorless to pale yellow liquid at room temperature and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 1-(2,5-Dimethoxyphenyl)ethanol can be achieved through several methods. One common synthetic route involves the reduction of 2,5-dimethoxyacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced to the desired product using a boron-based reducing agent . These methods are suitable for both laboratory-scale and industrial-scale production due to their simplicity and high yield.

Análisis De Reacciones Químicas

1-(2,5-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-(2,5-Dimethoxyphenyl)ethanol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects . These effects are mediated through interactions with cellular receptors and signaling pathways, influencing physiological processes such as neurotransmission and cellular metabolism .

Comparación Con Compuestos Similares

1-(2,5-Dimethoxyphenyl)ethanol can be compared with other similar compounds, such as:

2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has an amino group instead of an ethanol group, making it a key intermediate in the synthesis of midodrine, a drug used to treat orthostatic hypotension.

2,5-Dimethoxybenzyl alcohol: This compound lacks the ethanol group and is used in the synthesis of various aromatic compounds.

2,5-Dimethoxyphenylethane: This compound is a reduced form of this compound and is used in the study of hydrocarbon metabolism.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473071 | |

| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41038-40-8 | |

| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of 1-(2,5-Dimethoxyphenyl)ethanol affect its biological activity?

A1: [] Research indicates that the two enantiomers of this compound exhibit different pharmacological profiles. Specifically, the (R)-enantiomer of 2-amino-1-(2,5-dimethoxyphenyl)ethanol demonstrates significant activity as an alpha-adrenoceptor agonist, making it a potential candidate for treating conditions like urinary incontinence. [] This highlights the importance of stereoselective synthesis in drug development, as the desired biological activity often resides in a specific enantiomer.

Q2: What methods have been explored for the enantioselective synthesis of this compound?

A2: [] Researchers have investigated several approaches for the asymmetric synthesis of this compound enantiomers. One successful method involves the use of chiral auxiliaries in the reduction of prochiral bromoketones with borane-tetrahydrofuran complex, leading to bromoalcohols with high enantiomeric excess. [] Subsequent substitution of the bromine atom with an azide group, followed by reduction, yields the desired optically active amines. [] Another promising strategy involves the kinetic resolution of racemic esters derived from benzylic alcohols using enzymatic hydrolysis. [] This method has proven effective for resolving racemic 2-amino-1-(2,5-dimethoxyphenyl)ethanol, achieving high yields and enantiomeric excesses exceeding 97%. []

Q3: How does this compound, specifically the compound ST-1059, impact cardiovascular function?

A3: [] Studies in spinally anesthetized, ganglion-blocked dogs demonstrate that ST-1059, a derivative of this compound, acts as an alpha-adrenoceptor agonist, leading to increased cardiac output and a dose-dependent rise in arterial blood pressure. [] This effect is attributed to the compound's ability to constrict both capacitance vessels, enhancing venous return, and arterioles, increasing total peripheral resistance. [] These findings suggest that ST-1059 primarily targets postjunctional alpha1-adrenoceptors, similar to the effects observed with the selective alpha1-adrenoceptor agonist methoxamine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.